3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups
Mechanism of Action
Target of Action
The primary target of 3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it an attractive target for antibacterial agents .
Mode of Action
It is known to interact with its target, d-alanine–d-alanine ligase, leading to inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of the bacterial cell wall .
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis pathway . By inhibiting D-alanine–D-alanine ligase, the compound disrupts the formation of the peptidoglycan layer of the bacterial cell wall . The downstream effects include compromised bacterial cell wall integrity, which can lead to bacterial cell death .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to compromised cell wall integrity, potentially causing bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . This process yields an intermediate compound, which is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: This compound shares a similar structure but differs in the presence of dimethyl groups.
Fluazinam: A related compound used as a fungicide with a similar trifluoromethylbenzene structure.
Uniqueness
3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c11-4-3-9(17)16-8-2-1-6(12)5-7(8)10(13,14)15/h1-2,5H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIHCSSHTXOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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